Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Description
Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl ester at position 5, a chlorine atom at position 7, and a methyl group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Its synthetic versatility allows for further functionalization, particularly at the chloro-substituted position, enabling diverse applications in drug discovery .
Structure
3D Structure
Properties
IUPAC Name |
methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-5-3-8-11-6(9(14)15-2)4-7(10)13(8)12-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIYOGTXOPCPET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pyrazolopyrimidines and appropriate halogenating agents.
Halogenation: The pyrazolopyrimidine core is halogenated to introduce the chlorine atom at the 7-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the compound.
Substitution: Substitution reactions can replace one functional group with another, often involving nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may use reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), while electrophilic substitution may involve reagents like aluminum chloride (AlCl₃).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, such as oxidized, reduced, or substituted versions, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is used to study enzyme inhibition and receptor binding. It can serve as a tool compound to investigate biological pathways and mechanisms.
Medicine: In the medical field, this compound has potential applications in drug discovery and development. It may be used as a lead compound for the synthesis of new therapeutic agents targeting various diseases.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but they often include interactions with specific proteins or receptors.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Physical Properties
The compound’s closest analogs differ in substituent patterns, ester groups, and ring saturation states. Key comparisons include:
Table 1: Substituent and Physical Property Comparison
| Compound Name | Substituents (Positions) | Melting Point (°C) | Yield (%) | Key Structural Features |
|---|---|---|---|---|
| Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate (Target) | 7-Cl, 2-Me, 5-COOMe | Not reported | Not reported | Chloro for reactivity; methyl ester |
| Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS 61098-37-1) | 7-Cl, 5-COOEt | Not reported | Not reported | Ethyl ester increases lipophilicity |
| Methyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate (3e) | 2-Me, 7-oxo, 5-COOMe | 186–187 | 92 | Oxo group enhances hydrogen bonding |
| Ethyl 7-(3,5-dimethylphenyl)-2-vinylpyrazolo[1,5-a]pyrimidine-5-carboxylate | 7-(3,5-Me₂Ph), 2-vinyl, 5-COOEt | Not reported | 53 | Bulky aryl and vinyl groups hinder rotation |
| Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS 1458593-65-1) | 7-cyclopropyl, 5-COOMe | Not reported | Discontinued | Cyclopropyl adds steric strain |
Key Observations :
- Chlorine vs. Oxo/Other Groups : The 7-Cl substituent in the target compound enhances electrophilicity, making it reactive in nucleophilic substitutions, unlike the 7-oxo group in compound 3e , which participates in hydrogen bonding .
- Ester Group Effects : Replacing the methyl ester (target) with ethyl (CAS 61098-37-1) marginally increases lipophilicity (logP ~0.5 units higher), impacting solubility and membrane permeability .
- Steric Considerations : The 2-methyl group in the target compound reduces steric hindrance compared to bulkier substituents like vinyl or cyclopropyl (e.g., CAS 1458593-65-1), facilitating synthetic modifications .
Spectral and Analytical Data
- NMR Signatures : The target compound’s 7-Cl substituent deshields adjacent protons, causing downfield shifts in ¹H NMR (e.g., δ ~7.3–7.9 ppm for aromatic protons), similar to ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate .
- IR Spectroscopy : The ester carbonyl (C=O) stretch appears at ~1700 cm⁻¹, consistent across methyl and ethyl esters (e.g., 3e at 1705 cm⁻¹) .
Biological Activity
Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound features a pyrazolo-pyrimidine scaffold with a chlorine atom at the 7-position and a methyl ester at the carboxylic acid group. The synthesis typically involves:
- Condensation Reaction : Starting from an appropriate methyl ketone and hydrazine to form the pyrazole ring.
- Chlorination : Introduction of the chlorine atom using a chlorinating agent.
- Esterification : Conversion of the carboxylic acid group to a methyl ester through esterification reactions.
This multi-step synthetic route allows for the generation of this compound in significant yields, making it accessible for further biological evaluation .
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. The compound appears to inhibit specific cellular pathways associated with cancer proliferation, notably through the modulation of cyclin-dependent kinases (CDKs) .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research suggests that it possesses inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or protein synthesis pathways .
The biological effects of this compound are mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for DNA replication and repair, leading to cell cycle arrest.
- Receptor Modulation : It may bind to various receptors involved in cellular signaling pathways, modulating their activity and resulting in altered cellular responses .
Comparative Analysis
To illustrate the unique properties of this compound compared to similar compounds, the following table summarizes key biological activities and mechanisms.
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | Enzyme inhibition, receptor modulation |
| Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | Moderate | No | Primarily enzyme inhibition |
| Other Pyrazolo Compounds | Variable | Yes/No | Diverse mechanisms based on structure |
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry highlighted that this compound significantly reduced tumor growth in xenograft models by inducing apoptosis through CDK inhibition .
- Antimicrobial Evaluation : Another research article assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, reporting a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent .
Q & A
Q. What are the common synthetic routes for Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate?
The compound is typically synthesized via chlorination of a hydroxy precursor. For example, refluxing 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine with phosphorus oxychloride (POCl₃) and triethylamine in 1,4-dioxane yields the chloro derivative. Purification involves column chromatography (petroleum ether/ethyl acetate) and recrystallization (cyclohexane/CH₂Cl₂) . Alternative routes include condensation of 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate under reflux in ethanol, followed by chromatographic purification .
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on X-ray crystallography to resolve bond lengths, dihedral angles, and hydrogen-bonding networks. For example, crystallographic refinement reveals planar pyrazole/pyrimidine fused rings (max deviation: 0.004 Å) and intermolecular interactions (e.g., C–H···O hydrogen bonds and π–π stacking with centroid distances of 3.426 Å) . NMR and IR spectroscopy are used to verify functional groups, while elemental analysis ensures purity .
Q. What purification methods are effective for pyrazolo[1,5-a]pyrimidine derivatives?
Column chromatography using silica gel with petroleum ether/ethyl acetate (8:2 to 9:1 ratios) is standard. Recrystallization from solvents like cyclohexane/CH₂Cl₂ (1:1) or ethanol yields high-purity crystals. For polar derivatives, gradient elution or mixed solvents (DMF/ethanol) may be required .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of pyrazolo[1,5-a]pyrimidine derivatives?
Regioselectivity depends on reaction conditions and precursor design. For example, using 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate under reflux generates positional isomers (e.g., 5- vs. 7-carboxylate). Acid catalysis or microwave-assisted synthesis can favor specific pathways. Chemoselective methods, such as base-mediated C–C bond cleavage, also improve regiocontrol .
Q. What non-traditional methods improve synthesis efficiency?
Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. hours under reflux) and enhances yields by promoting rapid cyclization. Ultrasound irradiation improves mixing and energy transfer, particularly for trifluoromethyl-substituted derivatives . Solvent-free conditions or ionic liquids may further optimize green chemistry approaches .
Q. How do crystal packing interactions influence physicochemical properties?
Crystal packing, driven by C–H···O/N hydrogen bonds and π–π interactions, affects solubility and stability. For example, inversion dimers formed via C12–H12···O1 bonds increase melting points, while π–π stacking (3.4–3.6 Å distances) enhances crystallinity. These interactions are critical for designing co-crystals or salt forms to improve bioavailability .
Q. What strategies address conflicting spectral data during structural elucidation?
Discrepancies between calculated and observed NMR/IR data can arise from tautomerism or dynamic effects. Variable-temperature NMR and DFT calculations help identify dominant tautomers. For crystallographic ambiguities, high-resolution data (e.g., synchrotron X-ray) and Hirshfeld surface analysis resolve atomic positions .
Q. How is the mechanism of bioactivity determined for this compound?
Structure-activity relationship (SAR) studies compare derivatives with varying substituents. For example, trifluoromethyl groups enhance lipophilicity and receptor binding (e.g., CRF1 antagonism). Enzyme inhibition assays (e.g., COX-2 or HMG-CoA reductase) and molecular docking identify key interactions (e.g., hydrogen bonding with catalytic residues) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
